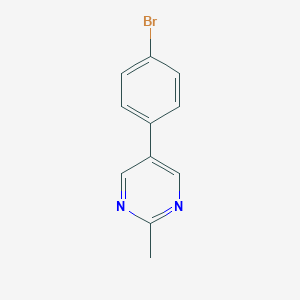
5-(4-Bromophenyl)-2-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Bromophenyl)-2-methylpyrimidine, also known as 4-Bromo-5-methyl-2-phenylpyrimidine, is a chemical compound that belongs to the class of pyrimidines. It is widely used in scientific research for its unique properties and applications. In
Mécanisme D'action
The mechanism of action of 5-(4-Bromophenyl)-2-methylpyrimidine is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as dihydroorotate dehydrogenase, which is involved in the de novo pyrimidine synthesis pathway. It has also been reported to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation and apoptosis.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-(4-Bromophenyl)-2-methylpyrimidine have been extensively studied. It has been reported to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been reported to have neuroprotective effects and to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-Bromophenyl)-2-methylpyrimidine in lab experiments include its high yield synthesis method, its unique properties, and its wide range of applications. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the use of 5-(4-Bromophenyl)-2-methylpyrimidine in scientific research. These include the development of new synthetic methods, the exploration of its potential as a drug candidate, and the investigation of its mechanism of action and potential side effects. Additionally, its potential as a ligand in the synthesis of metal complexes for various applications such as catalysis and drug development should be further explored.
In conclusion, 5-(4-Bromophenyl)-2-methylpyrimidine is a unique chemical compound that has been extensively used in scientific research for its unique properties and applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further studies are needed to fully understand its potential as a drug candidate and its mechanism of action.
Méthodes De Synthèse
The synthesis of 5-(4-Bromophenyl)-2-methylpyrimidine involves the reaction of 4-bromoacetophenone with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrazine hydrate to obtain the final product. This synthesis method has been widely used and has a high yield of the desired product.
Applications De Recherche Scientifique
5-(4-Bromophenyl)-2-methylpyrimidine has been extensively used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various compounds such as pyrimidine derivatives, pyrazolo[3,4-d]pyrimidines, and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. It has also been used as a ligand in the synthesis of metal complexes for various applications such as catalysis and drug development.
Propriétés
Numéro CAS |
131548-21-5 |
|---|---|
Nom du produit |
5-(4-Bromophenyl)-2-methylpyrimidine |
Formule moléculaire |
C11H9BrN2 |
Poids moléculaire |
249.11 g/mol |
Nom IUPAC |
5-(4-bromophenyl)-2-methylpyrimidine |
InChI |
InChI=1S/C11H9BrN2/c1-8-13-6-10(7-14-8)9-2-4-11(12)5-3-9/h2-7H,1H3 |
Clé InChI |
ILUGQMCJLKLOFU-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=N1)C2=CC=C(C=C2)Br |
SMILES canonique |
CC1=NC=C(C=N1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



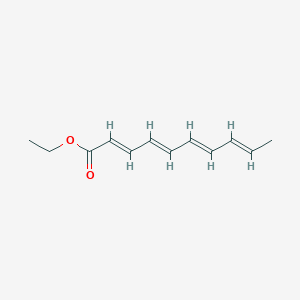
![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153454.png)
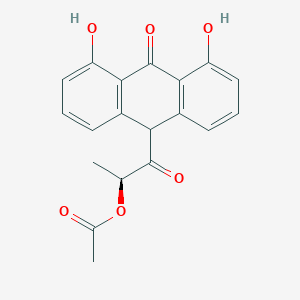
![Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153461.png)
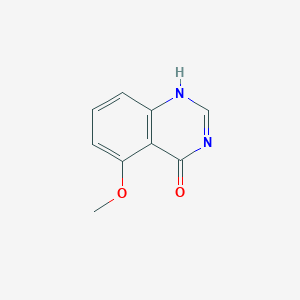
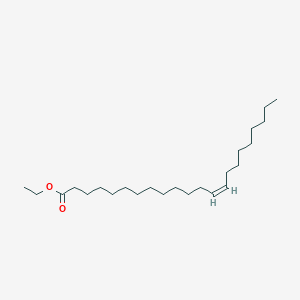
![Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B153466.png)
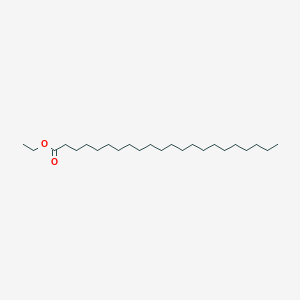
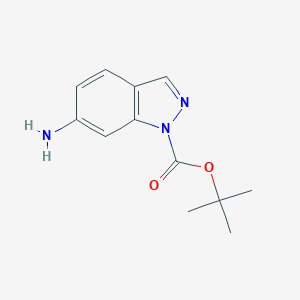


![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)
![tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153487.png)
![Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B153492.png)